(3R,6S)-1,6-Dimethylpiperidin-3-amine
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Overview
Description
(3R,6S)-1,6-Dimethylpiperidin-3-amine is a chiral amine with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-1,6-Dimethylpiperidin-3-amine typically involves several steps starting from readily available precursors. One common method involves the use of D-glutamine as a starting material, which undergoes a series of reactions including Boc protection, catalytic hydrogenation, benzyl protection, and deprotection steps . Another method involves the use of 6-methylpyridin-3-amine as a starting material, which is subjected to similar protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes the use of specific solvents like ethanol, methanol, and dichloromethane, and purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-1,6-Dimethylpiperidin-3-amine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further used in the synthesis of more complex molecules .
Scientific Research Applications
(3R,6S)-1,6-Dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,6S)-1,6-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The pathways involved often include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,6S)-1,6-Dimethylpiperidin-3-amine include:
- (3R,6S)-6-Hydroxylasiodiplodin
- (3R,6S,7S)-6α-Hydroxycyclonerolidol
- (2R,3R,6S,8R)-Methyl Homononactate
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This unique structure allows it to interact with molecular targets in a distinct manner, making it valuable in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3R,6S)-1,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
LTXJSFOJLSNNLC-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C)N |
Canonical SMILES |
CC1CCC(CN1C)N |
Origin of Product |
United States |
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